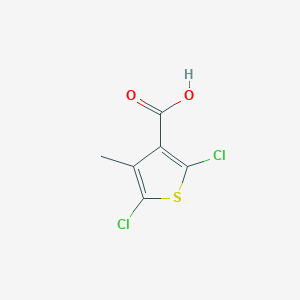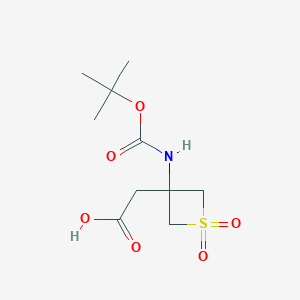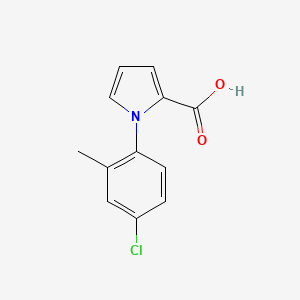![molecular formula C17H9BrClN3O2 B3008251 N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide CAS No. 329700-94-9](/img/structure/B3008251.png)
N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide is a structurally complex molecule that is likely to exhibit interesting chemical and physical properties due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into closely related compounds which can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of closely related arylamides, as discussed in the first paper, involves the formation of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, which are structurally characterized and include a reaction intermediate . Although the exact synthesis of this compound is not detailed, similar synthetic routes may be employed, such as the formation of amide bonds and the introduction of substituents on the aromatic rings.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the first paper exhibit disorder in some cases, with molecules disordered over two sets of atomic sites . This suggests that this compound may also exhibit conformational polymorphism or disorder in its crystalline form. The presence of intramolecular N-H...O hydrogen bonding is a common feature, which could also be expected in the compound of interest.
Chemical Reactions Analysis
The compounds studied in the first paper are linked by various hydrogen bonds, forming different dimensional structures such as zero-dimensional dimers and one- and two-dimensional chains . These interactions are crucial in determining the reactivity and interaction of the compounds with other molecules. The compound , with its amide and aromatic groups, is likely to participate in similar hydrogen bonding, which could influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The second paper provides an analysis of conformational polymorphism in a related compound, N-(4'-methoxyphenyl)-3-bromothiobenzamide . The study of polymorphs through spectroscopic methods and calorimetry reveals insights into the stability and energetics of different molecular conformations. For this compound, similar analytical techniques could be used to determine its physical properties, such as melting points, solubility, and stability, as well as its spectroscopic characteristics, which are influenced by its molecular conformation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide and its derivatives are often synthesized for research purposes in chemistry and pharmacology. For instance, Bi (2014) and Cheng De-ju (2014, 2015) have reported the preparation of similar compounds. These studies focus on synthesizing novel non-peptide CCR5 antagonists, which are significant in the context of HIV research. These compounds were characterized using techniques like NMR and MS, indicating their potential in developing new therapeutic agents (Bi, 2014) (Cheng De-ju, 2014) (Cheng De-ju, 2015).
Biological Activity
Compounds structurally similar to this compound have been studied for a range of biological activities. Safonov and Nevmyvaka (2020) discussed the potential of 1,2,4-triazole derivatives in various sectors including agriculture, veterinary medicine, and pharmacy, due to their anti-inflammatory, antiviral, antitumor, and immunostimulating properties (Safonov & Nevmyvaka, 2020). Similarly, Ryzhkova et al. (2020) and Mehta (2016) have highlighted the synthesis of compounds with potential biomedical applications, especially in the regulation of inflammatory diseases (Ryzhkova et al., 2020) (Mehta, 2016).
Anticancer and Antimicrobial Properties
Zyabrev et al. (2022) evaluated the anticancer activities of 4-arylsulfonyl-1,3-oxazoles against various cancer cell lines, highlighting the potential of such compounds in oncology research. Sriram et al. (2006) explored the antitubercular properties of thiosemicarbazones, indicating their effectiveness against tuberculosis (Zyabrev et al., 2022) (Sriram et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrClN3O2/c18-12-5-1-10(2-6-12)15-14(9-20)17(24-22-15)21-16(23)11-3-7-13(19)8-4-11/h1-8H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMYSHQNKIFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)




![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)

![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)

![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)